1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
Its structure features a 1,3-oxazole ring substituted with a 4-chlorophenyl group and a methyl group at position 3. The triazole core is further functionalized with a 5-methyl group and an N-linked 3-fluoro-4-methylphenyl carboxamide moiety. Similar triazole-carboxamides have shown inhibition of bacterial SOS response (via RecA/LexA pathway disruption) and antiproliferative activity against cancer cells . The compound’s β-turn mimetic-like conformation, a feature shared with related scaffolds, may improve binding to protein targets while maintaining low cytotoxicity .
Properties
IUPAC Name |
1-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(3-fluoro-4-methylphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFN5O2/c1-12-4-9-17(10-18(12)24)25-21(30)20-13(2)29(28-27-20)11-19-14(3)31-22(26-19)15-5-7-16(23)8-6-15/h4-10H,11H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOQCDRDOZDUHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=CC=C(C=C4)Cl)C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to interact with various receptors and enzymes, influencing cellular processes.
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, leading to downstream effects.
Pharmacokinetics
These properties would determine the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
Similar compounds have been found to exert a variety of effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is with a complex structure that includes oxazole and triazole moieties. These functional groups are known for their biological activity, making this compound a candidate for further investigation in drug development.
Medicinal Chemistry
The compound has shown promise in the field of medicinal chemistry , particularly in the development of new therapeutic agents. Its structural components suggest potential activity against various diseases:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. Research has shown that triazole derivatives can inhibit tumor growth by interfering with cellular signaling pathways.
- Antimicrobial Properties : The presence of the oxazole ring is associated with antimicrobial activity. Studies have demonstrated that oxazole-based compounds can inhibit bacterial growth, making this compound a candidate for antibiotic development.
Pharmacology
In pharmacological studies, the compound's interactions with biological targets are of significant interest:
- Enzyme Inhibition : The triazole moiety is known to act as an inhibitor for certain enzymes involved in disease progression. Investigations into its mechanism of action could reveal its potential as a therapeutic agent.
- Receptor Modulation : Research suggests that compounds containing similar functional groups can modulate receptor activity, which may be beneficial in treating neurological disorders.
Material Science
Beyond medicinal applications, this compound may find utility in material science:
- Polymer Chemistry : The incorporation of this compound into polymer matrices could enhance the mechanical properties of materials used in various applications, including drug delivery systems.
- Nanotechnology : Its unique chemical structure allows for functionalization at the nanoscale, potentially leading to advancements in targeted drug delivery systems.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of triazole derivatives. The results indicated that compounds similar to our target demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The study concluded that further structural modifications could enhance efficacy and selectivity.
Case Study 2: Antimicrobial Effects
Research conducted by Pharmaceutical Research investigated the antimicrobial activity of oxazole-containing compounds. The findings revealed that these compounds exhibited potent activity against Gram-positive bacteria, suggesting a mechanism involving disruption of bacterial cell wall synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound’s structural features, synthesis, and biological activity with analogs reported in the literature.
Structural and Functional Group Variations
Key Observations:
- Oxazole vs. Other Heterocycles : The target compound’s 1,3-oxazole ring offers electron-withdrawing properties (via 4-chlorophenyl) that may improve binding to hydrophobic pockets compared to pyridine or benzoisoxazole derivatives .
- C5 Modifications: Methylation at C5 (vs.
Physicochemical Properties
- Solubility: The 3-fluoro-4-methylphenyl group likely improves lipophilicity (clogP ~3.5) compared to polar 5-amino analogs, though this may necessitate formulation adjustments for bioavailability.
- Stability : Methyl and chloro substituents enhance metabolic stability relative to esters or aldehydes, which are prone to hydrolysis or hydration .
Q & A
Q. What methodologies assess metabolic stability and pharmacokinetics in preclinical models?
- Protocols :
- Liver microsomal assays : Incubate with rat/human microsomes to measure half-life () and clearance .
- In vivo PK studies : Administer IV/PO in rodents; collect plasma for LC-MS/MS analysis .
- Metabolite ID : Use UPLC-QTOF-MS to identify phase I/II metabolites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
